

# An In-Depth Technical Guide to the Influenza Virus NP (44-52) Peptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Influenza virus NP (44-52)*

Cat. No.: *B12383220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza virus nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide is a well-characterized, immunodominant epitope that elicits a robust cytotoxic T-lymphocyte (CTL) response in individuals expressing the human leukocyte antigen (HLA)-A1 allele. This document details its sequence, physicochemical properties, immunological characteristics, and the experimental methodologies used for its study, making it a valuable resource for researchers in immunology, virology, and vaccine development.

## Peptide Sequence and Physicochemical Properties

The influenza A virus NP (44-52) peptide is a nonapeptide with the following amino acid sequence:

Sequence: Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr (CTELKLSDY)[1]

This sequence is highly conserved across many influenza A virus strains, making it a key target for universal influenza vaccine strategies.[2] Its physicochemical properties are summarized in the table below.

| Property            | Value             |
|---------------------|-------------------|
| Amino Acid Sequence | CTELKLSDY         |
| Molecular Formula   | C46H74N10O17S     |
| Molecular Weight    | 1071.2 g/mol      |
| HLA Restriction     | HLA-A*01:01[3][4] |

## Immunological Properties

The NP (44-52) peptide is a crucial target for the cell-mediated immune response to influenza A virus infection. When presented by the MHC class I molecule HLA-A1 on the surface of infected cells, it is recognized by CD8+ cytotoxic T-lymphocytes (CTLs). This recognition triggers a cascade of events leading to the elimination of infected cells.

## MHC Binding Affinity

The binding affinity of the NP (44-52) peptide to the HLA-A\*0101 molecule is a critical determinant of its immunogenicity. While specific experimentally determined IC50 or KD values are not readily available in the public literature, predictive models based on the peptide's sequence suggest a moderate to high binding capacity. One study categorized peptides with IC50 values of less than 500 nM as having moderate binding capacity and has included NP (44-52) in this group.[5]

## Cytotoxic T-Lymphocyte (CTL) Response

The NP (44-52) peptide is a dominant epitope for HLA-A1-restricted CTLs. The frequency of NP (44-52)-specific CTL precursors (CTLp) can be quantified using techniques such as the ELISPOT assay. The table below summarizes representative data on the frequency of these cells in healthy, HLA-A1-positive donors.

| Donor Group                | Mean Frequency of NP (44-52)-specific CTLp (per 2.5 x 10 <sup>5</sup> PBMC) | Reference |
|----------------------------|-----------------------------------------------------------------------------|-----------|
| HLA-A1+, -A2+, -B8+, -B35+ | Significantly higher (threefold) than other groups                          | [6]       |
| HLA-A1+ (Donor 3)          | 31                                                                          | [6]       |

Note: PBMC stands for Peripheral Blood Mononuclear Cells.

The functional avidity of NP (44-52)-specific T cells, which is the concentration of peptide required for 50% of maximal response (EC50), has been measured. In one study, the EC50 for NP (44-52)-specific T cells was determined to be 1 x 10<sup>-6</sup> M.

## Signaling Pathways

The recognition of the NP (44-52)-HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions. The diagram below illustrates the initial steps of this pathway.

[Click to download full resolution via product page](#)

TCR signaling initiation upon pMHC recognition.

# Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the influenza NP (44-52) peptide.

## In Vitro Generation of Peptide-Specific CTLs

This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to expand a population of CTLs specific for the NP (44-52) peptide.



[Click to download full resolution via product page](#)

Workflow for in vitro generation of peptide-specific CTLs.

Methodology:

- PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy, HLA-A1-positive donor using Ficoll-Paque density gradient centrifugation.
- Initial Stimulation: Resuspend PBMCs at a concentration of  $2 \times 10^6$  cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin. Add the NP (44-52) peptide to a final concentration of 10  $\mu$ g/mL and recombinant human Interleukin-2 (IL-2) to a final concentration of 10 U/mL. Culture in a 24-well plate at 37°C in a 5% CO<sub>2</sub> incubator.
- Restimulation: After 7 days, and weekly thereafter, restimulate the cultures. Prepare stimulator cells by pulsing autologous PBMCs with 10  $\mu$ g/mL of the NP (44-52) peptide for 1 hour at 37°C, followed by irradiation (3000 rads). Add the irradiated, peptide-pulsed stimulator cells to the effector cell culture at a responder-to-stimulator ratio of 10:1. Add fresh IL-2 to a final concentration of 10 U/mL.
- Expansion and Maintenance: Expand the cultures for 2-4 weeks, monitoring cell viability and proliferation. Split the cultures as needed to maintain a cell density of 1-2  $\times 10^6$  cells/mL.
- Assessment of Specificity: After the expansion period, assess the specificity and functionality of the generated CTLs using the assays described below.

## 51Cr Release Cytotoxicity Assay

This assay measures the ability of NP (44-52)-specific CTLs to lyse target cells presenting the peptide.

### Methodology:

- Target Cell Preparation: Use an HLA-A1-positive B-lymphoblastoid cell line (B-LCL) as target cells. Label the target cells with <sup>51</sup>Cr by incubating  $1 \times 10^6$  cells with 100  $\mu$ Ci of Na<sup>251</sup>CrO<sub>4</sub> for 1 hour at 37°C.
- Peptide Pulsing: Wash the labeled target cells three times with complete medium. Resuspend the cells and pulse half of them with 10  $\mu$ g/mL of the NP (44-52) peptide for 1 hour at 37°C. The other half remains unpulsed as a negative control.

- Co-culture: Plate the labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate at  $5 \times 10^3$  cells/well. Add the in vitro-generated CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Measurement of <sup>51</sup>Cr Release: After incubation, centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
  - Experimental Release: <sup>51</sup>Cr release from target cells incubated with CTLs.
  - Spontaneous Release: <sup>51</sup>Cr release from target cells incubated with medium alone.
  - Maximum Release: <sup>51</sup>Cr release from target cells lysed with a detergent (e.g., 1% Triton X-100).

## ELISPOT Assay for IFN- $\gamma$ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN- $\gamma$ -secreting T cells.

### Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN- $\gamma$  capture antibody overnight at 4°C.
- Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.
- Cell Plating: Add PBMCs or in vitro-generated CTLs to the wells at a concentration of  $2 \times 10^5$  cells/well.
- Stimulation: Add the NP (44-52) peptide to the appropriate wells at a final concentration of 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
- Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with water.
- Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

This technique identifies and quantifies NP (44-52)-specific T cells based on their production of intracellular cytokines (e.g., IFN-γ, TNF-α) upon stimulation.

### Methodology:

- Cell Stimulation: Stimulate 1 x 10<sup>6</sup> PBMCs with the NP (44-52) peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C. Include negative and positive controls.
- Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8.
- Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).
- Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as anti-human IFN-γ and anti-human TNF-α.
- Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α in response to peptide stimulation.

## Conclusion

The **influenza virus NP (44-52)** peptide is a critical component of the cellular immune response to influenza A virus. Its high degree of conservation and immunodominance in HLA-A1 positive individuals make it an attractive target for the development of universal influenza vaccines and immunotherapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other T-cell epitopes. A thorough understanding of the properties and immunological significance of peptides like NP (44-52) is essential for advancing the field of infectious disease research and improving public health.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. stemcell.com [stemcell.com]
- 2. MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Influenza Virus NP (44-52) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383220#influenza-virus-np-44-52-peptide-sequence-and-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)